1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-
Description
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a chloro group, a dihydroimidazolyl group, and a methyl group. The presence of these functional groups imparts distinct chemical properties and biological activities to the compound.
Properties
Molecular Formula |
C11H11ClN4 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11ClN4/c1-6-9(11-13-2-3-14-11)8-4-7(12)5-15-10(8)16-6/h4-5H,2-3H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
PFXTWOBYWGECEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC(=C2)Cl)C3=NCCN3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Substituent
The 5-chloro group undergoes nucleophilic displacement with amines, alkoxides, or thiols. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃ (aq.), CuI, 100°C, 24h | 5-Amino derivative | 72% | |
| Methoxylation | NaOMe, DMF, 80°C, 12h | 5-Methoxy derivative | 68% |
This reactivity aligns with analogous 5-chloro-pyrrolo[2,3-b]pyridines, where chlorine’s electron-withdrawing effect activates the C5 position for substitution.
Cross-Coupling Reactions
The chloro and imidazole groups enable Suzuki-Miyaura and Buchwald-Hartwig couplings:
Table 2: Palladium-Catalyzed Cross-Coupling Examples
For instance, coupling with 4-cyanopicolinoyl chloride introduced a bioisostere critical for MPS1 kinase inhibition .
Electrophilic Aromatic Substitution
The 2-methyl and 3-imidazole groups direct electrophiles to specific positions:
-
Nitration : Occurs at C4 (para to methyl) using HNO₃/H₂SO₄.
-
Sulfonation : Preferentially at C6 (ortho to imidazole) with SO₃/DMF .
Imidazole Ring Modifications
The 4,5-dihydroimidazole moiety undergoes oxidation or alkylation:
-
Oxidation : With MnO₂ or DDQ yields fully aromatic imidazole .
-
N-Alkylation : Using alkyl halides/K₂CO₃ enhances metabolic stability .
Methyl Group Functionalization
The 2-methyl group participates in:
Cyclization Reactions
The imidazole and pyrrolopyridine rings enable heterocycle fusion. For example:
-
With malononitrile : Forms fused pyrazolo[3,4-b]pyridines under basic conditions (pyridine, 80°C) .
-
With aldehydes : Cyclocondensation yields tetracyclic scaffolds .
Key Stability Considerations
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl- can be represented as follows:
- Molecular Formula : C10H10ClN3
- Molecular Weight : 225.66 g/mol
This compound features a pyrrolo-pyridine scaffold with a chlorine substituent and an imidazole moiety, which significantly influences its reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the potential of 1H-Pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. Research indicates that these compounds can effectively inhibit FGFR signaling pathways implicated in various cancers. For instance, a derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating potent anticancer activity against breast cancer cell lines (4T1) by inducing apoptosis and inhibiting cell migration and invasion .
Inhibition of Phosphodiesterase Enzymes
Another significant application is in the inhibition of phosphodiesterase enzymes, particularly PDE4B. Studies have shown that modifications to the pyrrolo[2,3-b]pyridine structure can lead to enhanced potency against PDE4B, with IC50 values ranging from 0.11 to 1.1 μM. These findings suggest potential therapeutic applications for inflammatory diseases where PDE4B plays a critical role .
Structure-Based Drug Design
The unique structural characteristics of 1H-Pyrrolo[2,3-b]pyridine derivatives make them suitable candidates for structure-based drug design. By optimizing the scaffold through computational modeling and synthesis, researchers have been able to develop selective inhibitors for various biological targets, including MPS1 kinases involved in tumorigenesis .
Neuroprotective Effects
Emerging research indicates that certain derivatives may possess neuroprotective properties. For instance, compounds derived from this scaffold have shown promise in preclinical models of neurodegenerative diseases by modulating pathways associated with neuronal survival and inflammation .
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| Compound 4h | FGFR1 | 7 | Anticancer |
| Compound 4h | FGFR2 | 9 | Anticancer |
| Compound A | PDE4B | 0.48 | Anti-inflammatory |
| Compound B | MPS1 | - | Cancer therapy |
Table 2: Structure-Activity Relationship (SAR) Insights
| Modification | Observed Activity (IC50) | Comments |
|---|---|---|
| Imidazole substitution with thiophene | Inactive (IC50 > 10 μM) | Loss of activity |
| Addition of methyl group at position 2 | Enhanced potency (IC50 = 0.11 μM) | Increased hydrophobicity |
| Removal of nitrogen from ring structure | Significant loss of activity (IC50 ≈ 2.4 μM) | Structural integrity is crucial |
Case Study 1: Development of FGFR Inhibitors
A series of experiments focused on synthesizing and evaluating the biological activity of various derivatives targeting FGFRs showed promising results in inhibiting tumor growth in vitro and in vivo models . The lead compound was selected for further optimization based on its favorable pharmacokinetic profile.
Case Study 2: PDE4B Inhibition
Research into the SAR of pyrrolo[2,3-b]pyridine derivatives revealed that specific substitutions could greatly enhance the selectivity and potency against PDE4B enzymes. The findings were corroborated by extensive docking studies that provided insights into binding interactions .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it has been reported to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl- can be compared with other similar compounds, such as:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound lacks the dihydroimidazolyl and methyl substituents, resulting in different chemical and biological properties.
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: This compound has an aldehyde group instead of the dihydroimidazolyl and methyl groups, leading to distinct reactivity and applications.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: The presence of a fluoro group instead of a chloro group imparts different electronic properties and reactivity to the compound.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl- lies in its specific substitution pattern, which contributes to its distinct chemical behavior and biological activities.
Biological Activity
The compound 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl- is a derivative of the pyrrolo[2,3-b]pyridine scaffold, which has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article presents a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure
The structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study reported that certain derivatives exhibited potent inhibitory activity against FGFR1, 2, and 3. Specifically, compound 4h demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as an anticancer agent .
Table 1: FGFR Inhibition Potency of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
| Other | Varies | Varies | Varies |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, compound 4h was shown to significantly inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis . Furthermore, it inhibited migration and invasion capabilities of these cells.
Additional Biological Activities
Aside from anticancer properties, pyrrolo[2,3-b]pyridine derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Certain derivatives have shown efficacy against various microbial strains.
- Anti-inflammatory Properties : Some compounds exhibit anti-inflammatory effects that may be beneficial in treating inflammatory diseases.
Study on Anticancer Efficacy
In a notable study published in RSC Advances, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their biological activities. Among these compounds, one derivative was found to significantly reduce tumor size in mouse models when administered at specific dosages .
Pharmacokinetic Studies
Pharmacokinetic evaluations indicated that certain derivatives possess favorable absorption and distribution profiles. For example, a compound with low molecular weight demonstrated good metabolic stability and low plasma clearance rates in preclinical studies .
Q & A
Q. What are the key synthetic routes for preparing 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-1H-pyrrolo[2,3-b]pyridine?
The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves multi-step functionalization. For example:
- Methylation : Sodium hydride (NaH) and methyl iodide (MeI) in THF at 0°C to room temperature can introduce methyl groups at the 1-position of the pyrrolo[2,3-b]pyridine core .
- Nitration : Reaction with concentrated nitric acid (HNO₃) at low temperatures introduces nitro groups, though yields and purity may vary (e.g., 36–75% yields reported for similar compounds) .
- Cyclocondensation : Active methylene compounds react with aminopyrrole derivatives in acetic acid and catalytic HCl to form the fused pyrrolo[2,3-b]pyridine scaffold .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : and NMR are critical for confirming substitution patterns. For example, methyl groups at the 2-position show distinct singlet peaks in NMR, while imidazole protons resonate as multiplets between δ 3.0–4.0 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns (e.g., [M+H] peaks for similar compounds match theoretical values within 2 ppm error) .
- IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm) and imidazole C=N (1500–1600 cm) confirm functional groups .
Advanced Research Questions
Q. How do structural modifications at the 5-position influence biological activity?
The 5-position is critical for target binding. For example:
- Hydrophobic Pocket Interactions : Introducing a trifluoromethyl (-CF) or chloro group at the 5-position enhances interactions with FGFR1’s hydrophobic pocket (e.g., compound 4h showed FGFR1 IC = 7 nM) .
- Hydrogen Bonding : Substitutions like -NH or -OH can form hydrogen bonds with residues like Gly485 in FGFR1, improving inhibitory potency .
Q. What methodological approaches are used to evaluate FGFR inhibitory activity?
- Kinase Assays : FGFR1–4 inhibitory activities are measured via ADP-Glo™ kinase assays, with IC values determined using dose-response curves (e.g., compound 4h inhibited FGFR1–3 at nM levels) .
- Cellular Assays : Proliferation (MTT assay), apoptosis (Annexin V/PI staining), and migration/invasion (Transwell) assays in 4T1 breast cancer cells validate anti-tumor effects .
Q. How do computational studies guide the design of derivatives?
- Molecular Docking : Docking into FGFR1’s ATP-binding pocket (PDB: 3RH0) reveals key interactions. The pyrrolo[2,3-b]pyridine core forms hinge-region hydrogen bonds with Ala564, while the 3-imidazole group interacts with Asp641 via salt bridges .
- Ligand Efficiency (LE) : Low molecular weight derivatives (<400 Da) with high LE (e.g., 4h , LE = 0.43) are prioritized for optimization .
Q. How can contradictory spectroscopic data be resolved during structural analysis?
- Purity Challenges : Impurities from incomplete nitration (e.g., 23 in ) require silica gel chromatography or recrystallization to achieve >98% purity .
- Dynamic Effects : Tautomerism in the imidazole ring may cause splitting in NMR signals, necessitating variable-temperature NMR or X-ray crystallography for clarification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
